molecular formula C13H26ClNS B1473457 2-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride CAS No. 1864073-54-0

2-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride

Cat. No.: B1473457
CAS No.: 1864073-54-0
M. Wt: 263.87 g/mol
InChI Key: FVRMRHYDFUCUQE-UHFFFAOYSA-N
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Description

2-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride is a piperidine derivative characterized by a cyclohexylsulfanyl group attached via an ethyl chain to the piperidine nitrogen. Its molecular formula is C₁₃H₂₄ClNS, with a molecular weight of 277.85 g/mol.

Properties

IUPAC Name

2-(2-cyclohexylsulfanylethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NS.ClH/c1-2-7-13(8-3-1)15-11-9-12-6-4-5-10-14-12;/h12-14H,1-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRMRHYDFUCUQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Cyclohexanethiol and Bromoalkyl Intermediates

One established route involves the reaction of cyclohexanethiol with a bromoalkyl compound to form an ethyl cyclohexylsulfanyl intermediate, which is then reacted with piperidine.

Stepwise Reaction:

Step Reagents & Conditions Outcome/Yield
1 Cyclohexanethiol + ethyl bromoacetate, K2CO3, acetone, room temperature, 6 h Ethyl 2-(cyclohexylsulfanyl)acetate, quantitative yield
2 Hydrolysis of ester using 1 N NaOH in THF/EtOH (3:1), room temperature, 6 h 2-(Cyclohexylsulfanyl)acetic acid
3 Reaction of acid with 1,3-dibromopropane, K2CO3, acetone, room temperature, 4 h Bromoalkyl intermediate
4 Nucleophilic substitution with piperidine derivative, DMSO, room temperature, 3–18 h 2-[2-(Cyclohexylsulfanyl)ethyl]piperidine, 60-80% yield

This approach, adapted from related sulfurated bioisosteres synthesis, provides moderate to good yields and allows for control over substitution patterns.

Alternative Route Using 1,3-Dibromopropane and Cyclohexanethiol

Another method involves the direct reaction of cyclohexanethiol with 1,3-dibromopropane in the presence of potassium carbonate to form the bromoalkyl cyclohexylsulfanyl intermediate, which then reacts with piperidine.

  • The reaction is carried out in acetone at room temperature.
  • Excess 1,3-dibromopropane (about 3 equivalents) is used to minimize disubstitution side products.
  • The intermediate is then treated with piperidine in DMSO at room temperature with K2CO3 to neutralize HBr formed during the reaction.
  • Yields of the final amine product range from 60% to 80% depending on conditions and purification.

Formation of Hydrochloride Salt

The free base of 2-[2-(Cyclohexylsulfanyl)ethyl]piperidine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically:

  • Dissolving the free base in an organic solvent or aqueous medium
  • Adding stoichiometric amounts of hydrochloric acid under controlled temperature
  • Precipitation or crystallization of the hydrochloride salt
  • Filtration and drying to obtain the pure salt form

This salt formation enhances stability and solubility, which is critical for pharmaceutical applications.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Acetone, DMSO, THF/EtOH mixture Choice depends on step and solubility
Base Potassium carbonate (K2CO3) Neutralizes acids formed, promotes substitution
Temperature Room temperature (~20-25 °C) Mild conditions prevent side reactions
Reaction Time 3 to 18 hours Longer times improve yield but require monitoring
Molar Ratios 1.0 equiv thiol : 3.0 equiv dibromopropane Excess dibromopropane reduces disubstitution
Purification Chromatographic or crystallization Necessary due to side products

Research Findings and Yield Data

Synthesis Step Yield (%) Reference/Notes
Cyclohexanethiol + ethyl bromoacetate ~100 Quantitative yield reported under mild conditions
Hydrolysis to acid High Mild hydrolysis with NaOH in THF/EtOH
Alkylation with 1,3-dibromopropane ~50 Moderate yield due to side reactions and purification challenges
Nucleophilic substitution with piperidine 60-80 Dependent on base, solvent, and temperature
Hydrochloride salt formation High Standard acid-base reaction, good crystallization

Notes on Side Reactions and Purification

  • Cyclohexanethiol is prone to oxidation forming cyclohexyldisulfide, which can reduce yield and complicate purification.
  • Excess dibromopropane helps minimize disubstitution but requires careful chromatographic separation.
  • Mild reaction conditions and inert atmosphere reduce side reactions.
  • Purification often involves chromatography or recrystallization from appropriate solvents.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range (%) Advantages Challenges
Thiol + Ethyl Bromoacetate Cyclohexanethiol, ethyl bromoacetate, K2CO3 Acetone, RT, 6 h ~100 (intermediate) High yield intermediate Requires further steps
Hydrolysis + Alkylation NaOH, 1,3-dibromopropane, K2CO3 THF/EtOH (hydrolysis), acetone, RT 50 (alkylation) Mild conditions Side reactions, purification
Nucleophilic substitution Piperidine, K2CO3, DMSO RT, 3-18 h 60-80 Good yield, straightforward Requires base neutralization
Hydrochloride salt formation HCl Controlled temp, solvent High Enhances solubility and stability Requires careful crystallization

Chemical Reactions Analysis

2-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include sulfoxides, sulfones, and various substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of 2-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets in the body. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The cyclohexylsulfanyl group may also play a role in the compound’s binding affinity and selectivity for its targets . The exact pathways involved depend on the specific biological context and the compound’s intended use .

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Structural Features and Physicochemical Properties

The table below compares the target compound with structurally related piperidine hydrochlorides:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Differences
2-[2-(Cyclohexylsulfanyl)ethyl]piperidine HCl Cyclohexylsulfanyl ethyl C₁₃H₂₄ClNS 277.85 Sulfur atom in substituent
2-[2-(2,5-Dimethylphenoxy)ethyl]piperidine HCl 2,5-Dimethylphenoxy ethyl C₁₅H₂₃NO·ClH 269.81 Aromatic phenoxy group
4-(Diphenylmethoxy)piperidine HCl Diphenylmethoxy C₁₈H₂₁NO·ClH 303.83 Bulky diphenylmethoxy group
2-[2-(Isopropoxy)ethyl]piperidine HCl Isopropoxy ethyl C₁₀H₂₂ClNO 207.74 Alkoxy substituent
2-[2-(2-Iodophenoxy)ethyl]piperidine HCl 2-Iodophenoxy ethyl C₁₃H₁₉ClINO 367.66 Iodine atom in aromatic substituent

Key Observations :

  • Lipophilicity : The cyclohexylsulfanyl group in the target compound likely confers higher lipophilicity compared to alkoxy or morpholine substituents, which may enhance blood-brain barrier penetration .
  • Steric Bulk : The diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine HCl introduces significant steric hindrance, which could reduce metabolic clearance but limit target engagement .
Antimicrobial Activity

Piperidine derivatives with sulfur or oxygen-containing substituents exhibit varied antimicrobial profiles:

  • 2-Thiouracil analogs (e.g., 2-[2-(pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones) demonstrated potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .
  • Phenoxyethylpiperidine analogs (e.g., 2-[2-(2-Iodophenoxy)ethyl]piperidine HCl) may exhibit enhanced antimicrobial efficacy due to halogenation, though specific data are lacking .

The cyclohexylsulfanyl group in the target compound could modulate antibacterial activity by disrupting bacterial membrane integrity, akin to sulfur-containing thiouracil derivatives .

Biological Activity

2-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyclohexylsulfanyl group, which imparts unique electronic properties that can influence its reactivity and biological activity. The presence of sulfur in the sulfanyl group is particularly significant, as it can affect the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. It has been observed to interact with neurotransmitter systems, particularly influencing dopamine and norepinephrine transporters. This interaction may lead to alterations in neurotransmitter levels, which could have implications for mood regulation and cognitive functions.

Biological Activity Overview

Research has indicated several potential biological activities for this compound:

  • Antimicrobial Activity : Preliminary investigations suggest that the compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anticancer Properties : Some studies have hinted at its potential effectiveness against certain cancer cell lines, although more extensive research is needed to confirm these findings.
  • Neuropharmacological Effects : The compound's interaction with dopamine transporters suggests possible applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound. Below are summarized findings from key research articles:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria, suggesting potential as an antibiotic agent.
Neuropharmacological EffectsShowed high affinity for dopamine transporters, indicating possible use in treating depression and anxiety disorders.
Anticancer ActivityIn vitro studies indicated cytotoxic effects on specific cancer cell lines, warranting further investigation into its mechanisms.

Discussion

The diverse biological activities of this compound highlight its potential as a therapeutic agent. Its ability to influence neurotransmitter systems positions it as a candidate for developing treatments for psychiatric disorders. Additionally, its antimicrobial and anticancer properties suggest broader applications in pharmacology.

Q & A

Q. What are the standard synthetic routes for 2-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride, and how is purity validated?

The synthesis typically involves nucleophilic substitution reactions between a piperidine derivative and a cyclohexylsulfanyl ethyl intermediate. Key steps include alkylation of the piperidine ring followed by sulfanyl group introduction. Purity is validated using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity and High-Performance Liquid Chromatography (HPLC) to assess chemical purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s molecular structure?

  • NMR Spectroscopy : Identifies proton and carbon environments, confirming substituent positions (e.g., cyclohexylsulfanyl group attachment to the piperidine ring).
  • X-ray Crystallography : Resolves 3D conformation, including bond angles and steric effects from the cyclohexyl group .
  • Mass Spectrometry (MS) : Validates molecular weight and detects impurities via fragmentation patterns .

Q. How does the sulfanyl group influence solubility and stability in aqueous media?

The sulfanyl (-S-) group enhances lipophilicity, reducing aqueous solubility. However, protonation of the piperidine nitrogen in the hydrochloride salt form improves water solubility. Stability studies recommend storage at 2–8°C under inert gas to prevent oxidation of the sulfanyl moiety .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve synthetic yield and scalability?

  • Temperature : Lower temperatures (0–5°C) minimize side reactions during alkylation.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates.
  • Automation : Continuous flow reactors enable precise control of residence time and mixing, improving reproducibility for large-scale synthesis (>50% yield enhancement) .

Q. What computational methods are used to predict biological activity and resolve contradictions in experimental data?

  • Density Functional Theory (DFT) : Models electronic interactions between the sulfanyl group and biological targets (e.g., enzyme active sites).
  • Molecular Dynamics (MD) Simulations : Predict binding affinities and conformational stability in physiological conditions. Discrepancies in activity data (e.g., IC50 variability) can arise from protonation state differences; pH-dependent docking studies are recommended to validate hypotheses .

Q. What strategies address discrepancies in reported biological activity across cell lines?

  • Metabolic Profiling : Compare intracellular metabolite levels (via LC-MS) to identify off-target effects.
  • Signal Pathway Analysis : Use phosphoproteomics to map kinase inhibition patterns, clarifying cell line-specific responses. Contradictions may stem from variations in membrane permeability due to cyclohexyl group stereochemistry .

Methodological Considerations

Q. How can researchers design experiments to assess the compound’s pharmacokinetic (PK) properties?

  • In Vitro Assays : Microsomal stability tests (human liver microsomes) to estimate metabolic half-life.
  • In Vivo Studies : Administer radiolabeled compound in rodent models, followed by PET imaging to track biodistribution.
  • Data Integration : Combine HPLC-MS plasma analysis with compartmental modeling to calculate clearance rates .

Q. What analytical workflows are recommended for detecting degradation products under stressed conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and acidic/alkaline conditions.
  • LC-QTOF-MS : Identifies degradation products via accurate mass measurements and fragmentation libraries.
  • Stability-Indicating Methods : Validate HPLC gradients to resolve parent compound from degradants .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride
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2-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride

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